molecular formula C19H17F3N2O2 B2774656 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide CAS No. 922053-19-8

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2774656
CAS RN: 922053-19-8
M. Wt: 362.352
InChI Key: DNDDNESQICLOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. EF24 is a member of the curcumin analog family, which has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Reactivity

The study of 4-oxoquinolines, including derivatives similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide, reveals their importance in medicinal chemistry due to their versatile biological and synthetic applications. These compounds have been associated with various pharmacological activities, such as antibacterial and antiviral effects. Research by Batalha et al. (2019) employed DFT methods to investigate the regioselective ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, emphasizing the synthetic versatility of 4-oxoquinoline derivatives (Batalha et al., 2019).

Potential Biological Activities

Compounds structurally related to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide have been evaluated for their potential biological activities. For instance, the synthesis and characterization of new quinazolines as potential antimicrobial agents were explored by Desai et al. (2007), highlighting the antimicrobial potential of quinoline derivatives (Desai et al., 2007). Similarly, Xu et al. (2005) focused on the development of novel sigma-2 receptor probes based on conformationally flexible benzamide analogues, illustrating the significance of structural modifications in enhancing receptor affinity and specificity (Xu et al., 2005).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-2-24-16-9-8-13(11-12(16)7-10-17(24)25)23-18(26)14-5-3-4-6-15(14)19(20,21)22/h3-6,8-9,11H,2,7,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDDNESQICLOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

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